molecular formula C16H10F6N2O4 B6002654 N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide

N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B6002654
M. Wt: 408.25 g/mol
InChI Key: DOIJPFNQCNJJBW-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a nitrophenoxy moiety

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F6N2O4/c17-15(18,19)9-5-10(16(20,21)22)7-11(6-9)23-14(25)8-28-13-4-2-1-3-12(13)24(26)27/h1-7H,8H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIJPFNQCNJJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-nitrophenoxyacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The trifluoromethyl groups are generally stable, but the nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: Conversion of the nitro group to an amine results in N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-aminophenoxy)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The nitrophenoxy moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide: Similar structure but with a chloro group instead of a nitrophenoxy group.

    3,5-bis(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of an acetamide moiety.

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide is unique due to the combination of trifluoromethyl groups and a nitrophenoxy moiety, which imparts distinct chemical and physical properties. This combination enhances its stability, lipophilicity, and potential for diverse applications in various fields[4][4].

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